molecular formula C16H16N4O2 B15105409 N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B15105409
M. Wt: 296.32 g/mol
InChI Key: CRSFWUIERZDYHG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a pyrrole moiety and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The pyrrole moiety can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as Lewis acids or bases may be employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of a pyrazole ring with a pyrrole moiety and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-19-16(20-9-5-6-10-20)12(11-17-19)15(21)18-13-7-3-4-8-14(13)22-2/h3-11H,1-2H3,(H,18,21)

InChI Key

CRSFWUIERZDYHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC=CC=C2OC)N3C=CC=C3

Origin of Product

United States

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